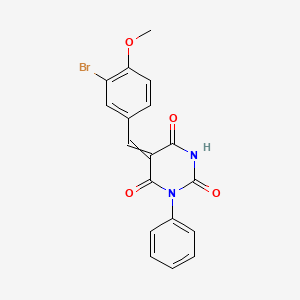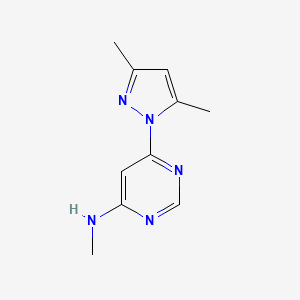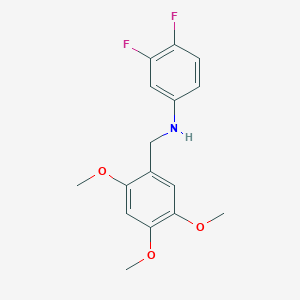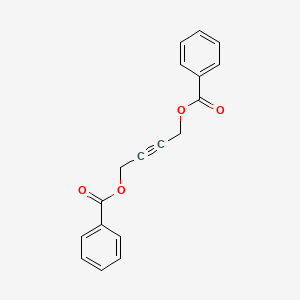
5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrimidinetriones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of biochemical and physiological effects. Some of the effects include:
1. Inhibition of cell proliferation: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of oxidative stress: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
3. Inhibition of inflammation: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit inflammation by reducing the production of inflammatory cytokines and inhibiting the infiltration of immune cells.
実験室実験の利点と制限
The advantages of using 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high potency and selectivity for cancer cells, its ability to modulate multiple signaling pathways, and its low toxicity to normal cells. However, some of the limitations include its poor solubility in water, its instability under acidic conditions, and its high cost of synthesis.
将来の方向性
There are several future directions for the research of 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Some of the directions include:
1. Development of novel synthetic methods to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
3. Evaluation of the efficacy and safety of the compound in preclinical and clinical trials.
4. Identification of the molecular targets and pathways involved in the biological activity of the compound.
5. Development of novel formulations and delivery systems to improve the solubility and stability of the compound.
In conclusion, 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has shown potent anticancer, anti-inflammatory, and antioxidant activities. Further research is needed to fully understand the mechanism of action and to evaluate the potential therapeutic applications of this compound.
合成法
The synthesis of 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and barbituric acid in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in high yield and purity after recrystallization.
科学的研究の応用
5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Anticancer activity: Studies have shown that 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells.
3. Antioxidant activity: Studies have shown that 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-25-15-8-7-11(10-14(15)19)9-13-16(22)20-18(24)21(17(13)23)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFSDYKCRDMJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)


![N-[2-chloro-4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4956235.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4956250.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4956276.png)
![5-imino-2-(3-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956280.png)
![3-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956289.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4956294.png)
![2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4956307.png)
![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)